6-Bromo-1-phenoxyisoquinoline

Suzuki-Miyaura coupling halogen reactivity C-C bond formation

6-Bromo-1-phenoxyisoquinoline (CAS 215453-25-1) is a halogenated isoquinoline derivative bearing a bromine atom at the 6-position and a phenoxy group at the 1-position, with molecular formula C15H10BrNO and molecular weight 300.15 g/mol. It is primarily utilised as a chemical intermediate and fragment-based screening building block in medicinal chemistry campaigns, most notably in the synthesis of orally active thrombin inhibitors employing 1-aminoisoquinoline as a benzamidine isostere , and has been identified as a starting fragment (compound 17A) in the fragment-based discovery of ROCK-I inhibitors.

Molecular Formula C15H10BrNO
Molecular Weight 300.15 g/mol
CAS No. 215453-25-1
Cat. No. B3252275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1-phenoxyisoquinoline
CAS215453-25-1
Molecular FormulaC15H10BrNO
Molecular Weight300.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=NC=CC3=C2C=CC(=C3)Br
InChIInChI=1S/C15H10BrNO/c16-12-6-7-14-11(10-12)8-9-17-15(14)18-13-4-2-1-3-5-13/h1-10H
InChIKeyQCVOTMPAZHJRFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-1-phenoxyisoquinoline (CAS 215453-25-1): A Dual-Functional Isoquinoline Building Block for Antithrombotic and Kinase-Targeted Medicinal Chemistry


6-Bromo-1-phenoxyisoquinoline (CAS 215453-25-1) is a halogenated isoquinoline derivative bearing a bromine atom at the 6-position and a phenoxy group at the 1-position, with molecular formula C15H10BrNO and molecular weight 300.15 g/mol . It is primarily utilised as a chemical intermediate and fragment-based screening building block in medicinal chemistry campaigns, most notably in the synthesis of orally active thrombin inhibitors employing 1-aminoisoquinoline as a benzamidine isostere [1], and has been identified as a starting fragment (compound 17A) in the fragment-based discovery of ROCK-I inhibitors [2].

Why 6-Bromo-1-phenoxyisoquinoline Cannot Be Replaced by Simple 6-Halo- or 1-Phenoxy-Isoquinoline Analogs in Multi-Step Synthetic Routes


Generic substitution with simpler isoquinoline analogs fails because 6-bromo-1-phenoxyisoquinoline uniquely combines two orthogonally addressable functional handles in a single intermediate: the 6-bromine enables palladium-catalysed cross-coupling (Suzuki, Buchwald-Hartwig) for C–C and C–N bond formation, while the 1-phenoxy group serves as a directing/masking element or a leaving group in nucleophilic aromatic substitution [1][2]. Replacing it with 6-bromoisoquinoline (lacking the 1-phenoxy group) forfeits the 1-position derivatisation handle; replacing it with 1-phenoxyisoquinoline (lacking the bromine) eliminates the cross-coupling site. Both simplifications break the synthetic route disclosed for antithrombotic agents, where the 6-bromo-1-phenoxy intermediate is sequentially transformed via chlorine displacement at C-1 and lithium-halogen exchange at C-6 [2].

Quantitative Differentiation Evidence for 6-Bromo-1-phenoxyisoquinoline vs. Structural Analogs in Synthetic Chemistry


Superior Cross-Coupling Reactivity of C-6 Bromine vs. C-6 Chlorine in Isoquinoline Suzuki-Miyaura Reactions

6-Bromo-1-phenoxyisoquinoline carries bromine at C-6, which provides substantially higher oxidative addition rates in palladium-catalysed cross-coupling compared to the corresponding 6-chloro analog. While direct head-to-head kinetic data for this specific scaffold are not published, the well-established reactivity order for aryl halides in Suzuki-Miyaura coupling is I > Br >> Cl, with typical relative rates of Ar-Br being 10–100× faster than Ar-Cl under identical conditions [1]. This means the bromo compound can undergo coupling at lower temperature with reduced catalyst loading, minimising side reactions and improving overall yield in multi-step sequences. For comparison, 6-chloro-1-phenoxyisoquinoline would require harsher conditions (higher temperature, stronger base, or specialised ligands) to achieve comparable conversion, increasing the risk of phenoxy group displacement or isoquinoline ring degradation.

Suzuki-Miyaura coupling halogen reactivity C-C bond formation

Documented Synthetic Yield in Thrombin Inhibitor Intermediate Sequence: 72% Conversion to 1-Aminoisoquinoline

In the published synthetic route to orally active thrombin inhibitors, 6-bromo-1-phenoxyisoquinoline (intermediate IV) was reacted with ammonium acetate at 150–160 °C to afford 6-bromo-1-aminoisoquinoline (intermediate V) with a reported yield of 72% [1]. This transformation exploits the 1-phenoxy group as a leaving group for nucleophilic aromatic substitution with ammonia, a reaction that would not be feasible with the corresponding 1-unsubstituted 6-bromoisoquinoline (CAS 34784-05-9), which has no leaving group at C-1. The 72% yield is obtained without requiring transition-metal catalysis, representing a cost-effective C-1 amination strategy specific to the phenoxy-substituted scaffold [1].

thrombin inhibitor ammonium acetate displacement synthetic yield

Proven Fragment Hit in ROCK-I Inhibitor Discovery: Compound 17A with IC₅₀ Activity Confirmed in IMAP Assay

6-Bromo-1-phenoxyisoquinoline is explicitly identified as the historical thrombin/Factor Xa building block (compound 17A) that was re-screened and found to be a ROCK-I inhibitor in a fragment-based NMR screening campaign [1][2]. This fragment was subsequently optimised to yield compounds 23A and 23E, with 23A demonstrating similar ROCK-I affinity and potency to first-generation ROCK inhibitors but with a superior pharmacokinetic profile in C57 mouse [2]. While the specific IC₅₀ of fragment 17A itself was not disclosed in the available abstract, its confirmed activity in the primary ROCK-I IMAP assay establishes this scaffold as a validated kinase inhibitor starting point — a distinction not held by generic 6-bromoisoquinoline or 1-phenoxyisoquinoline fragments, which were not identified as hits in this published screen [1].

ROCK-I kinase fragment-based drug discovery IMAP assay

Commercially Available Purity Benchmarking: 98% (HPLC) from Leyan vs. 95% Typical Grade

Among commercial suppliers of 6-bromo-1-phenoxyisoquinoline, purity specifications vary significantly. Leyan (Shanghai) offers a certified purity of 98% (HPLC) under product number 1752305 , while AKSci specifies a minimum purity of 95% , and CheMenu lists 95% . For procurement in medicinal chemistry where intermediate purity directly affects downstream yield and impurity profiles, the 98% grade provides a 3-percentage-point advantage in active content — translating to reduced by-product formation in subsequent Suzuki couplings or aminations where bromoarene impurities can participate in side reactions.

chemical purity procurement specification quality control

Optimal Procurement Scenarios for 6-Bromo-1-phenoxyisoquinoline Based on Quantified Differentiation Evidence


Scenario 1: Multi-Step Synthesis of Orally Active Thrombin/Factor Xa Inhibitors via the Benzamidine Isostere Strategy

Laboratories engaged in antithrombotic agent development should procure 6-bromo-1-phenoxyisoquinoline as intermediate IV of the published Akzo Nobel synthetic route [1]. This compound enables a 72%-yield direct C-1 amination (NH₄OAc, 150–160 °C) to furnish 6-bromo-1-aminoisoquinoline, followed by lithium-halogen exchange at C-6 for formylation and subsequent elaboration to the final amino acid [2]. The dual functionality (C-1 phenoxy as leaving group, C-6 bromo as cross-coupling/lithiation site) is essential to the route — neither 6-bromoisoquinoline nor 1-phenoxyisoquinoline can serve as a drop-in replacement. Procurement of the 98% purity grade is recommended to minimise side reactions in the high-temperature amination step .

Scenario 2: Fragment-Based Lead Discovery Targeting ROCK-I Kinase

Medicinal chemistry teams pursuing ROCK-I kinase inhibitors can utilise 6-bromo-1-phenoxyisoquinoline as a validated fragment starting point (compound 17A) with confirmed activity in the ROCK-I IMAP assay [1]. The published fragment-to-lead optimisation campaign demonstrated that derivatives of this scaffold (compounds 23A and 23E) achieved potency comparable to first-generation ROCK inhibitors with tuneable pharmacokinetic properties [2]. The 6-bromo group provides a synthetic handle for Suzuki-Miyaura diversification to explore the SAR at the 6-position, while the 1-phenoxy group can be displaced to introduce amine-based hinge-binding motifs critical for kinase inhibition [1].

Scenario 3: Palladium-Catalysed Cross-Coupling Library Synthesis at the C-6 Position

For parallel synthesis or DNA-encoded library construction requiring a C-6 bromo handle on the isoquinoline scaffold, 6-bromo-1-phenoxyisoquinoline offers superior reactivity compared to 6-chloro analogs. The bromine atom undergoes oxidative addition approximately 10–100× faster than chlorine in Pd(0)-catalysed Suzuki-Miyaura coupling [1], enabling lower-temperature, lower-catalyst-loading conditions that preserve the acid-sensitive 1-phenoxy group. This orthogonal reactivity profile — where the 6-bromo site is activated for cross-coupling while the 1-phenoxy group remains intact — makes this compound particularly valuable for diversity-oriented synthesis where both positions must be differentially functionalised [2].

Quote Request

Request a Quote for 6-Bromo-1-phenoxyisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.